molecular formula C15H13FN4OS B493894 2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER

2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER

Cat. No.: B493894
M. Wt: 316.4g/mol
InChI Key: SPMLEQUEEPDDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER is a chemical compound that belongs to the tetrazole family. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of a phenyl group, a fluorophenoxyethyl group, and a sulfanyl group attached to the tetrazole ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxyl-containing molecules. The fluorophenoxyethyl and sulfanyl groups contribute to the compound’s binding affinity and selectivity for its targets, which may include enzymes, receptors, and other proteins involved in disease pathways .

Comparison with Similar Compounds

2-FLUOROPHENYL {2-[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]ETHYL} ETHER can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H13FN4OS

Molecular Weight

316.4g/mol

IUPAC Name

5-[2-(2-fluorophenoxy)ethylsulfanyl]-1-phenyltetrazole

InChI

InChI=1S/C15H13FN4OS/c16-13-8-4-5-9-14(13)21-10-11-22-15-17-18-19-20(15)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

SPMLEQUEEPDDPQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCOC3=CC=CC=C3F

Origin of Product

United States

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